molecular formula C12H16O2 B2842235 2-[3-(Benzyloxy)propyl]oxirane CAS No. 112482-35-6

2-[3-(Benzyloxy)propyl]oxirane

Cat. No.: B2842235
CAS No.: 112482-35-6
M. Wt: 192.258
InChI Key: RXTUBUKGYMZYPJ-UHFFFAOYSA-N
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Description

2-[3-(Benzyloxy)propyl]oxirane is an organic compound with the molecular formula C₁₂H₁₆O₂. It is characterized by the presence of an oxirane (epoxide) ring attached to a benzyloxypropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-[3-(Benzyloxy)propyl]oxirane involves the reaction of ((pent-4-en-1-yloxy)methyl)benzene with 3-chloroperbenzoic acid in dichloromethane at 0°C. The reaction mixture is then warmed to room temperature and stirred overnight. The product is purified using silica gel flash chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as epoxidation reactions using peracids or other oxidizing agents.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Benzyloxy)propyl]oxirane undergoes various types of chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used to oxidize the oxirane ring.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

    Diols: Formed from the oxidation of the oxirane ring.

    Alcohols: Formed from the reduction of the oxirane ring.

    Substituted Products: Various substituted products depending on the nucleophile used in the substitution reaction.

Scientific Research Applications

2-[3-(Benzyloxy)propyl]oxirane has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[3-(Benzyloxy)propyl]oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. The nucleophilic attack on the oxirane ring leads to ring opening and the formation of various products depending on the nature of the nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    Oxetanes: Four-membered cyclic ethers with similar reactivity but different ring strain and stability.

    Epoxides: General class of compounds containing a three-membered oxirane ring.

    Benzyloxyalkanes: Compounds with a benzyloxy group attached to an alkane chain.

Uniqueness

The presence of the benzyloxy group can influence the reactivity and stability of the oxirane ring, making it a valuable compound for targeted chemical synthesis and research .

Properties

IUPAC Name

2-(3-phenylmethoxypropyl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-2-5-11(6-3-1)9-13-8-4-7-12-10-14-12/h1-3,5-6,12H,4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTUBUKGYMZYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCCOCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112482-35-6
Record name 2-[3-(benzyloxy)propyl]oxirane
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